3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-1-ethylpyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQCVCPWGZSICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390655-09-0 | |

| Record name | Pyrrolidine, 3-(bromomethyl)-1-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a crucial heterocyclic building block for researchers and professionals in the field of drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its burgeoning role in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as increased solubility and metabolic stability, while also providing a three-dimensional structure that can enhance binding affinity to biological targets.[2] this compound, as a functionalized derivative, offers a reactive handle for medicinal chemists to elaborate complex molecular architectures.

Core Chemical and Physical Properties

This compound is typically encountered as a solid.[3] While detailed experimental data on its physical properties are not extensively published, a summary of its key identifiers and computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br₂N | [4] |

| Molecular Weight | 273.01 g/mol | [3] |

| CAS Number | 1390655-09-0 | [5] |

| MDL Number | MFCD20441432 | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically >97% | [5] |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis and Manufacturing Insights

While a specific, published synthetic route for this compound is not widely available, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles. A common approach to such structures involves the functionalization of a pre-formed pyrrolidine ring.

A likely synthetic pathway would start from 1-ethyl-3-pyrrolidinemethanol. This precursor can be subjected to bromination to convert the hydroxyl group into a bromomethyl group. The final step would involve the formation of the hydrobromide salt.

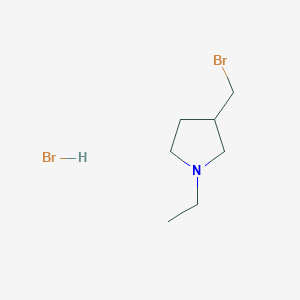

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound, based on standard laboratory procedures.

Step 1: Bromination of 1-Ethyl-3-pyrrolidinemethanol

-

To a solution of 1-ethyl-3-pyrrolidinemethanol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), slowly add a brominating agent such as phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr) at a reduced temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 3-(Bromomethyl)-1-ethylpyrrolidine.

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the crude 3-(Bromomethyl)-1-ethylpyrrolidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrobromic acid (e.g., 48% in water or as a solution in acetic acid) to the stirred solution.

-

The hydrobromide salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane or cold diethyl ether), and dried under vacuum to afford this compound.

Chemical Reactivity and Mechanistic Considerations

The primary site of reactivity in this compound is the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions (Sₙ2).

Caption: Generalized Sₙ2 reaction pathway involving this compound.

This reactivity allows for the facile introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety into a wide range of molecules. Common nucleophiles that can be employed include amines, thiols, alcohols, and carbanions. This versatility makes it a valuable building block in the construction of diverse molecular libraries for drug screening.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and a distinct signal for the bromomethyl protons, likely a doublet or multiplet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the ethyl group, the pyrrolidine ring, and the bromomethyl group. The carbon attached to the bromine would be expected to appear in the range of 30-40 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups around 2800-3000 cm⁻¹. The presence of the hydrobromide salt may lead to broad N-H stretching bands if the pyrrolidine nitrogen is protonated. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the bromine atom and cleavage of the pyrrolidine ring.

Applications in Drug Discovery and Development

Pyrrolidine-containing compounds have been successfully developed into drugs for a wide range of therapeutic areas, including neurological disorders and infectious diseases.[7][8] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to act as an electrophile allows for its incorporation into lead compounds to modulate their pharmacological properties.

The introduction of the 1-ethylpyrrolidin-3-ylmethyl group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.[9] Furthermore, the pyrrolidine nitrogen can act as a basic center, which can be important for receptor binding and formulation development.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its defined structure and predictable reactivity provide a reliable means of introducing the 1-ethylpyrrolidin-3-ylmethyl moiety into novel molecular entities. As the demand for new and effective therapeutics continues to grow, the importance of such well-defined chemical intermediates in the drug development pipeline is undeniable.

References

-

Pharmaffiliates. This compound. [Link]

-

Tejraj pharma. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Midas Pharma. Intermediates for Pharma. [Link]

-

PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

- Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

RTI International. Drug Discovery and Development. [Link]

-

DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

Sources

- 1. China Intermediates 3-Bromomethyl-3-oxetanemethanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. labsolu.ca [labsolu.ca]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. mdpi.com [mdpi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a key heterocyclic building block in pharmaceutical and chemical synthesis. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices and presenting self-validating protocols to ensure confidence in your results.

Introduction: The Imperative of Structural Verification

This compound (C₇H₁₅Br₂N, Molecular Weight: 273.01 g/mol ) is a bifunctional molecule featuring a reactive bromomethyl group and a tertiary amine within a pyrrolidine ring, supplied as its hydrobromide salt.[1] The precise connectivity and stereochemistry of this compound are critical for its intended downstream applications.[2] Erroneous structural assignment can lead to failed syntheses, inactive biological compounds, and significant project delays.

The elucidation strategy outlined herein employs a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable confirmation of the molecular architecture.

Caption: A high-level overview of the structure elucidation workflow.

Mass Spectrometry: Unveiling the Molecular Formula and Key Fragments

Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of a compound.[3] For a halogenated compound like this compound, MS provides highly characteristic information.

Causality of Method Selection: We employ Electrospray Ionization (ESI) in positive ion mode. This "soft" ionization technique is ideal for pre-formed salts, as it readily promotes the formation of the protonated molecular ion of the free base, [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight of the organic cation.

Anticipated Spectroscopic Data:

| Ion | Description | Expected m/z | Rationale |

| [M+H]⁺ | Protonated free base (C₇H₁₄BrN) | 192.03 / 194.03 | The molecular ion of the organic cation. The presence of a single bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br) separated by 2 m/z units.[4][5] |

| [M-Br]⁺ | Loss of the bromine atom from the bromomethyl group | 112.11 | A common fragmentation pathway for alkyl bromides. |

| α-cleavage fragments | Cleavage of the C-C bond adjacent to the nitrogen | Varies | Characteristic fragmentation of amines, leading to resonance-stabilized nitrogen-containing cations.[6] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution.

-

Instrument Parameters:

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 20 V (low voltage to observe the molecular ion)

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Data Analysis: Examine the resulting spectrum for the [M+H]⁺ isotopic pattern. The near 1:1 ratio of the peaks at m/z 192 and 194 is a definitive indicator of a monobrominated compound.[4][5]

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8] For this particular compound, we are looking for evidence of the alkyl halide, the tertiary amine, and the hydrobromide salt.

Causality of Method Selection: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods due to its simplicity, speed, and the minimal sample preparation required.[9] This reduces the potential for sample contamination or degradation.

Anticipated Spectroscopic Data:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~2950-2850 | C-H stretch (aliphatic) | Strong | Characteristic of the ethyl and pyrrolidine alkyl groups. |

| ~2700-2200 | N⁺-H stretch | Broad, Strong | The presence of the hydrobromide salt will lead to the formation of a tertiary ammonium salt, giving a very broad and strong absorption in this region. |

| ~1460 | C-H bend | Medium | Bending vibrations of the CH₂ groups. |

| ~1250–1020 | C-N stretch (aliphatic amine) | Medium-Weak | Confirms the presence of the tertiary amine.[10] |

| ~690-515 | C-Br stretch | Medium-Strong | A key indicator for the bromomethyl group.[11] |

Experimental Protocol: ATR-FTIR

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]

-

Data Analysis: Correlate the observed absorption bands with the expected functional groups. The presence of the broad N⁺-H stretch and the C-Br stretch are key diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H and ¹³C NMR, along with 2D techniques, allows for the complete assignment of the carbon-hydrogen framework.

Causality of Method Selection: A combination of ¹H, ¹³C, and 2D Correlation Spectroscopy (COSY) provides a self-validating dataset. ¹H NMR gives information on the electronic environment and connectivity of protons, ¹³C NMR shows the number and type of carbon atoms, and COSY reveals proton-proton coupling relationships, confirming the connectivity of the pyrrolidine ring and the ethyl group.

¹H NMR Spectroscopy

Anticipated Spectroscopic Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5-3.8 | m | 2H | CH ₂-Br | The methylene protons adjacent to the electronegative bromine atom will be significantly deshielded. |

| ~3.2-3.6 | m | 4H | -N-CH ₂- (ring) | Protons on the carbons adjacent to the positively charged nitrogen will be deshielded. |

| ~3.1-3.3 | q | 2H | -N-CH ₂-CH₃ | The methylene protons of the ethyl group, adjacent to the nitrogen. |

| ~2.0-2.5 | m | 3H | -CH₂-CH (CH₂Br)-CH₂- | The methine and methylene protons of the pyrrolidine ring not directly attached to the nitrogen. |

| ~1.3 | t | 3H | -CH₂-CH ₃ | The methyl protons of the ethyl group, showing a characteristic triplet due to coupling with the adjacent methylene group. |

¹³C NMR Spectroscopy

Anticipated Spectroscopic Data (in D₂O):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55-60 | -C H₂-N- (ring) | Carbons adjacent to the nitrogen are deshielded. |

| ~50-55 | -N-C H₂-CH₃ | The methylene carbon of the ethyl group. |

| ~35-40 | -CH₂-C H(CH₂Br)-CH₂- | The methine carbon of the pyrrolidine ring. |

| ~30-35 | C H₂-Br | The carbon bearing the bromine atom. |

| ~25-30 | -CH₂-C H₂-CH(CH₂Br)- | The remaining methylene carbon of the pyrrolidine ring. |

| ~10-15 | -CH₂-C H₃ | The methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterium oxide (D₂O). The use of D₂O will exchange with the acidic N⁺-H proton, causing its signal to disappear from the ¹H NMR spectrum.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Parameters: Sufficient number of scans for good signal-to-noise, relaxation delay of 1-5 seconds.[12]

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: Corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Parameters: Proton decoupling to simplify the spectrum. A greater number of scans will be required compared to ¹H NMR.[12]

-

-

2D COSY Acquisition: Utilize a standard COSY pulse sequence to acquire the 2D correlation spectrum.

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce adjacent proton relationships.

-

Use the COSY spectrum to confirm these relationships through cross-peaks.

-

Assign each peak in the ¹H and ¹³C spectra to a specific atom in the proposed structure.

-

Caption: The integrated workflow for structural assignment using NMR techniques.

X-ray Crystallography: The Definitive Answer

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and stereochemistry.[13]

Causality of Method Selection: For a crystalline solid like this compound, X-ray crystallography is the gold standard for structural determination.[15][16] It provides an absolute structural proof that is unparalleled by other techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step.[14] Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/diethyl ether) is a common starting point. The goal is to grow a single, well-ordered crystal of sufficient size and quality.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms can be determined and the structure is refined to fit the experimental data.

The resulting crystal structure will not only confirm the connectivity of the atoms but also provide detailed information about the conformation of the pyrrolidine ring and the ionic interaction between the ethylpyrrolidinium cation and the bromide anion.

Conclusion: A Self-Validating, Multi-faceted Approach

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, NMR spectroscopy maps out the detailed carbon-hydrogen framework, and X-ray crystallography provides the definitive three-dimensional structure. By understanding the "why" behind each experimental choice and adhering to robust protocols, researchers can ensure the highest level of scientific integrity in their work.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Carballo, R. M., et al. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.

- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.

- Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms.

- Wiley-VCH. (2007). Supporting Information.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- University of Manchester. (2022). X-ray studies of molecular structure during the crystallisation of organic salts.

- Mezzetta, A., et al. (n.d.). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. PMC - NIH.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.

- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.

- Pharmaffiliates. (n.d.). This compound.

- Wikipedia. (n.d.). X-ray crystallography.

- Labsolu. (n.d.). This compound.

- BLD Pharm. (n.d.). 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000162).

- PMC. (n.d.). X-Ray Crystallography of Chemical Compounds.

- Chemistry LibreTexts. (2023). X-ray Crystallography.

- Organic Chemistry at CU Boulder. (n.d.). IR: amines.

- ACS Publications. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids.

- OpenStax. (2023). Spectroscopy of Amines.

- Wikipedia. (n.d.). Infrared spectroscopy.

- Ceric-eric. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 950–1100⁻¹ region,....

- ResearchGate. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- PubChemLite. (n.d.). 3-(bromomethyl)-1-methylpyrrolidine hydrobromide (C6H12BrN).

- Ceric-eric. (n.d.). ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY.

- PubChem. (n.d.). 1-Ethylpyrrolidine.

- ChemicalBook. (n.d.). 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum.

- Google Patents. (n.d.). Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.

- PMC. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives.

- Pharmaffiliates. (n.d.). 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. ceric-eric.eu [ceric-eric.eu]

- 9. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray studies of molecular structure during the crystallisation of organic salts - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of a Versatile Pyrrolidine Building Block

An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a desirable feature in drug design. The title compound, this compound, is a highly valuable synthetic intermediate that combines this important heterocyclic core with a reactive bromomethyl group. This functional handle allows for the straightforward introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety into larger molecules through nucleophilic substitution, making it a key building block for constructing novel chemical entities in drug discovery programs.

This guide provides a comprehensive overview of a robust and reliable method for the synthesis of this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and address critical aspects of characterization and safety.

Synthetic Strategy: A Direct Path via Nucleophilic Substitution

The most direct and efficient strategy for the synthesis of this compound involves the conversion of a precursor alcohol, 3-(hydroxymethyl)-1-ethylpyrrolidine. This transformation is a classic nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom.

Caption: High-level overview of the synthetic transformation.

Hydrobromic acid (HBr) is the reagent of choice for this conversion for several key reasons. It serves as both a strong acid and a source of the bromide nucleophile.[2] The acidic nature of HBr is crucial for converting the poor leaving group (hydroxide, -OH) into an excellent leaving group (water, -H₂O), thereby facilitating the substitution reaction.[3] Furthermore, using an excess of aqueous HBr ensures that the basic pyrrolidine nitrogen is protonated, leading to the formation of the hydrobromide salt, which is often a stable, crystalline solid that is easier to isolate and purify than the corresponding free base.

Mechanistic Insights: The Sₙ2 Pathway

The conversion of the primary alcohol in 3-(hydroxymethyl)-1-ethylpyrrolidine to the corresponding bromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This pathway consists of two principal steps:

-

Protonation of the Hydroxyl Group: The synthesis begins with a rapid and reversible acid-base reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from hydrobromic acid. This protonation event transforms the hydroxyl group into an oxonium ion (-OH₂⁺). This step is critical as it converts the hydroxyl, a poor leaving group, into a water molecule, which is an excellent leaving group.

-

Nucleophilic Attack and Displacement: The bromide ion (Br⁻), a potent nucleophile, then attacks the electrophilic carbon atom bearing the oxonium ion group.[4] This attack occurs from the backside relative to the leaving group, leading to the displacement of a neutral water molecule and the formation of the C-Br bond.

Simultaneously, the tertiary amine of the pyrrolidine ring is also protonated by the excess HBr, ensuring the final product is isolated as the hydrobromide salt.

Caption: The Sₙ2 mechanism for converting a primary alcohol to an alkyl bromide.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from its corresponding alcohol precursor.

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Properties |

| 3-(Hydroxymethyl)-1-ethylpyrrolidine | C₇H₁₅NO | 129.20 | 50.0 | 1.0 | Liquid, bp: ~195 °C |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 250.0 | 5.0 | Liquid, d: ~1.49 g/mL, Corrosive |

| Toluene | C₇H₈ | 92.14 | ~150 mL | - | Solvent, d: 0.867 g/mL |

| Diethyl Ether | C₄H₁₀O | 74.12 | ~100 mL | - | Solvent for precipitation, d: 0.713 g/mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(hydroxymethyl)-1-ethylpyrrolidine (6.46 g, 50.0 mmol).

-

Reagent Addition: Place the flask in an ice-water bath to manage the exothermic reaction. Slowly add 48% aqueous hydrobromic acid (28.2 mL, ~250 mmol) to the stirred starting material over 15-20 minutes.

-

Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 120-125 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired (e.g., using a 9:1 DCM:MeOH mobile phase and staining with ninhydrin).

-

Azeotropic Water Removal: After the initial reflux period, add toluene (50 mL) to the flask and replace the reflux condenser with a Dean-Stark apparatus. Continue to heat the mixture to reflux, allowing for the azeotropic removal of water. Collect water until no more separates (typically 2-3 hours).

-

Solvent Removal: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Note: A single phase is expected. Remove the solvent and excess HBr under reduced pressure using a rotary evaporator. Add an additional 50 mL of toluene and evaporate again to ensure complete removal of water.

-

Product Isolation: The crude product will be a viscous oil or semi-solid. Add another portion of fresh toluene (~50 mL) and stir. Then, slowly add diethyl ether (~100 mL) with vigorous stirring to precipitate the product.

-

Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the white to off-white solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Characterization and Validation

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ppm ~3.6-3.8 (m, 2H, -CH₂Br), ~3.0-3.5 (m, 6H, ring -CH₂- and -N-CH₂-CH₃), ~2.5-2.8 (m, 1H, ring -CH-), ~1.9-2.2 (m, 2H, ring -CH₂-), ~1.2 (t, 3H, -CH₃). A broad singlet for the N-H proton may also be visible. |

| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ppm ~55-60 (ring -CH₂-N), ~50-55 (-N-CH₂-CH₃), ~40-45 (ring -CH-), ~35-40 (-CH₂Br), ~28-32 (ring -CH₂-), ~10-15 (-CH₃). |

| Mass Spec (ESI+) | Calculated for C₇H₁₅BrN⁺ [M+H]⁺ (free base): 192.04. Found: m/z ≈ 192.0. |

| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally. |

Note: The chemical shifts provided are estimates based on the structure and data for analogous compounds.[5] Actual values must be confirmed experimentally.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Hydrobromic Acid (HBr): HBr is extremely corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled, potentially leading to respiratory damage.[6][7] Always handle 48% HBr in a well-ventilated chemical fume hood.[8]

-

Brominated Compounds: 3-(Bromomethyl)-1-ethylpyrrolidine is an alkylating agent and should be handled with care. Alkyl bromides can be irritants and lachrymators.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or Barrier®), safety goggles or a face shield, and a lab coat.[8][9]

-

Emergency Measures: An emergency eyewash station and safety shower must be readily accessible.[7] In case of skin contact, immediately flush the affected area with copious amounts of water.[8] For inhalation, move to fresh air and seek immediate medical attention.

Conclusion

The synthesis of this compound via the Sₙ2 bromination of its alcohol precursor with hydrobromic acid is an efficient, reliable, and scalable method. The procedure leverages fundamental principles of organic chemistry to produce a valuable building block for pharmaceutical research and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently prepare this key intermediate for their discovery programs.

References

-

Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

-

BYJU'S. (n.d.). HBr Reaction. Retrieved from [Link]

-

Kishan's Classes. (2023). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Reaction of Alcohols with Hydrogen Halides. Retrieved from [Link]

-

Grunwald, E., & Winstein, S. (1948). Kinetics and Mechanism of the Reaction of Hydrogen Bromide with Ethanol. Journal of the American Chemical Society, 70(2), 846–854. Retrieved from [Link]

-

Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Bromide. Retrieved from [Link]

-

Interscan Corporation. (2024). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

-

Electronic Fluorocarbons. (n.d.). Safety Data Sheet: Hydrogen Bromide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-diethylcarbamyl-3-hydroxy pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(bromomethyl)-1-methylpyrrolidine hydrobromide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. byjus.com [byjus.com]

- 3. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. PubChemLite - 3-(bromomethyl)-1-methylpyrrolidine hydrobromide (C6H12BrN) [pubchemlite.lcsb.uni.lu]

- 6. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 7. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]

- 8. nj.gov [nj.gov]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS No. 1390655-09-0), a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutics. While direct literature on this specific hydrobromide salt is nascent, its core structure, the N-ethylpyrrolidine moiety, is a well-established pharmacophore found in a variety of biologically active molecules. This document will, therefore, synthesize information from related compounds and general organic chemistry principles to offer a comprehensive perspective on its synthesis, reactivity, and potential applications, empowering researchers to leverage its unique chemical attributes in their drug discovery programs.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatility as a scaffold that can confer desirable pharmacokinetic and pharmacodynamic properties.[1][2] Pyrrolidine-containing compounds exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and antihypertensive effects.[1] The conformational flexibility of the pyrrolidine ring, coupled with the ability to introduce stereocenters, allows for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.

This compound presents itself as a valuable building block for several reasons:

-

The N-ethyl Group: The ethyl group on the pyrrolidine nitrogen can influence the compound's basicity, lipophilicity, and metabolic stability. N-alkylation of pyrrolidines is a common strategy in drug design to modulate these properties and to fine-tune the molecule's interaction with its target.[3]

-

The Bromomethyl Group: The bromomethyl substituent at the 3-position is a reactive handle, making it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.

-

The Hydrobromide Salt: The hydrobromide salt form enhances the compound's stability and crystallinity, facilitating its storage, handling, and accurate weighing for reactions.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for the analytical characterization of the compound and its derivatives.

| Property | Value | Source |

| CAS Number | 1390655-09-0 | [4] |

| Molecular Formula | C₇H₁₅Br₂N | [4] |

| Molecular Weight | 273.01 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | General knowledge |

| Storage | 2-8°C, protected from light and moisture | [4] |

Analytical Characterization:

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the pyrrolidine ring protons, and the diastereotopic protons of the bromomethyl group.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-H, C-N, and C-Br bonds.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be used to confirm the empirical formula.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: A plausible synthetic pathway for this compound.

Step-by-Step Methodology (Representative Protocol):

Part 1: Synthesis of (S)-1-Ethylpyrrolidin-3-ol

-

N-Ethylation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C. After the evolution of hydrogen gas ceases, add ethyl iodide and allow the reaction to warm to room temperature and stir overnight.

-

Boc Deprotection: The crude N-ethylated intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group, yielding (S)-1-Ethylpyrrolidin-3-ol.

Part 2: Bromination and Salt Formation

-

Conversion of the Hydroxyl Group to a Bromide: The resulting alcohol can be converted to the corresponding bromide using a variety of brominating agents. Common methods include treatment with phosphorus tribromide (PBr₃) or using an Appel-type reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[6]

-

Hydrobromide Salt Formation: The crude 3-(Bromomethyl)-1-ethylpyrrolidine is then dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen bromide in acetic acid or ethereal HCl to precipitate the hydrobromide salt. The salt can then be collected by filtration and purified by recrystallization.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery lies in the reactivity of its bromomethyl group. This electrophilic center is susceptible to nucleophilic attack by a wide range of nucleophiles, allowing for the construction of diverse molecular scaffolds.

Caption: Reactivity of this compound with various nucleophiles.

Key Synthetic Transformations:

-

Alkylation of Amines, Thiols, and Alcohols: The bromomethyl group can readily alkylate primary and secondary amines, thiols, and alcohols to form the corresponding secondary/tertiary amines, thioethers, and ethers. This is a fundamental transformation for linking the pyrrolidine core to other pharmacophoric elements.

-

Formation of Esters: Reaction with carboxylate salts will yield the corresponding esters.

-

Carbon-Carbon Bond Formation: While less common, carbon nucleophiles such as Grignard reagents or organocuprates can displace the bromide to form a new carbon-carbon bond, allowing for the extension of the carbon skeleton.

Potential Applications in Drug Discovery

The 1-ethylpyrrolidine-3-yl-methyl moiety is a structural motif with the potential to be incorporated into a variety of therapeutic agents. Based on the known biological activities of related pyrrolidine derivatives, several promising areas of application can be envisioned.

Central Nervous System (CNS) Agents:

N-substituted pyrrolidines are prevalent in CNS-active drugs. The 1-ethylpyrrolidine moiety, in particular, is a key component of certain antipsychotic agents that target dopamine receptors.[7] The specific stereochemistry and substitution pattern on the pyrrolidine ring are crucial for achieving receptor subtype selectivity and minimizing off-target effects.[7] this compound could serve as a precursor for the synthesis of novel dopamine receptor modulators for the treatment of schizophrenia and other psychiatric disorders.[7]

Kinase Inhibitors:

The pyrrolidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[8] For example, derivatives of 3-aminopyrrolidine have been explored as inhibitors of extracellular signal-regulated kinase (ERK) for oncology applications.[8] The bromomethyl group of the title compound can be used to introduce functionalities that can interact with specific residues in the ATP-binding pocket of kinases, leading to the development of novel anti-cancer agents.

Antiviral and Antibacterial Agents:

The pyrrolidine ring is a common feature in many antiviral and antibacterial drugs.[1] The ability to functionalize the 3-position of the pyrrolidine ring via the bromomethyl group allows for the exploration of a wide chemical space in the search for new antimicrobial agents with novel mechanisms of action.

Experimental Protocols: A Representative Application

The following is a representative, hypothetical protocol for the use of this compound in the synthesis of a potential dopamine D2 receptor ligand, illustrating a key application in medicinal chemistry.

Synthesis of N-((1-ethylpyrrolidin-3-yl)methyl)-4-phenylpiperazine

-

Materials:

-

This compound

-

1-Phenylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 1-phenylpiperazine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add this compound (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

-

-

Self-Validation:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

The purity should be further assessed by high-performance liquid chromatography (HPLC).

-

Conclusion: A Promising Tool for Chemical Innovation

This compound is a versatile and valuable building block for the synthesis of novel, biologically active compounds. Its N-ethylpyrrolidine core provides a privileged scaffold, while the reactive bromomethyl group allows for facile diversification. Although specific applications are still emerging, the known importance of the pyrrolidine motif in medicinal chemistry strongly suggests that this compound will find utility in the development of new therapeutics targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to inspire and facilitate its use in innovative drug discovery research.

References

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. Available at: [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC - NIH. Available at: [Link]

-

Pyrrolidine-based marketed drugs. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

1390655-09-0| Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

-

1390655-09-0 | this compound | Tetrahedron. Tetrahedron. Available at: [Link]

-

Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. PubMed. Available at: [Link]

-

3-thenyl bromide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

-

Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. ResearchGate. Available at: [Link]

-

Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Available at: [Link]

- Manufacture of ethyl bromide. Google Patents.

- Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts. Google Patents.

-

Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. Available at: [Link]

-

alkyl and alkylene bromides. Organic Syntheses Procedure. Available at: [Link]

-

Ethyl Bromide Synthesis. YouTube. Available at: [Link]

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. ScienceDirect. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a "privileged scaffold," a foundational structure renowned for its frequent appearance in both natural products and FDA-approved pharmaceuticals.[1] Unlike flat, aromatic systems, the five-membered, saturated pyrrolidine ring possesses sp³-hybridized carbon atoms, conferring a distinct three-dimensional geometry.[1][2] This structural complexity is crucial for creating molecules that can navigate and bind to the intricate topographies of biological targets, thereby enhancing potency and selectivity.[2][3] The pyrrolidine scaffold allows for a more efficient exploration of pharmacophore space and can significantly improve a drug candidate's pharmacokinetic profile.[1][2]

This guide provides an in-depth technical overview of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, a versatile synthetic intermediate. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail its application in the synthesis of novel compounds, and discuss the broader significance of this structural motif for professionals in drug discovery and development.

PART 1: Core Physicochemical and Structural Characteristics

This compound is a bifunctional reagent, featuring a reactive bromomethyl group and a tertiary amine which is protonated as a hydrobromide salt. This salt form typically enhances stability and improves handling characteristics compared to the free base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 273.01 g/mol | |

| Molecular Formula | C₇H₁₅Br₂N | |

| CAS Number | 1390655-09-0 | |

| Physical Form | Solid | |

| Storage | 2-8°C, Refrigerator | |

| InChI Key | DDQCVCPWGZSICV-UHFFFAOYSA-N | |

| SMILES | Br.CCN1CCC(CBr)C1 |

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound, highlighting the ethyl group on the nitrogen, the bromomethyl substituent at the 3-position, and the associated hydrobromide salt.

Caption: Structure of 3-(Bromomethyl)-1-ethylpyrrolidine HBr.

PART 2: Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be approached through a logical, multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established chemical transformations.

Proposed Synthetic Workflow

The workflow begins with the N-ethylation of a suitable pyrrolidine precursor, followed by the conversion of a hydroxymethyl group to the target bromomethyl group.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1-Ethylpyrrolidin-3-yl)methanol

-

Rationale: Reductive amination is a highly efficient and common method for N-alkylation of secondary amines.[4] Using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is advantageous as it is mild, selective for iminium ions over ketones or aldehydes, and does not reduce other functional groups.

-

Procedure:

-

To a stirred solution of (Pyrrolidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes), add acetaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Cool the reaction to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of 3-(Bromomethyl)-1-ethylpyrrolidine (Appel Reaction)

-

Rationale: The Appel reaction provides a reliable method for converting primary alcohols to the corresponding alkyl bromides under mild conditions. It utilizes a combination of carbon tetrabromide (CBr₄) as the bromine source and triphenylphosphine (PPh₃) as the oxygen scavenger.

-

Procedure:

-

Dissolve (1-Ethylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous DCM (15 volumes) under an inert nitrogen atmosphere.

-

Add triphenylphosphine (1.5 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the resulting crude oil via column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the free base of the product.

-

Step 3: Formation of this compound

-

Rationale: The final step involves converting the purified free base into its hydrobromide salt. This increases the compound's stability, makes it a crystalline solid that is easier to handle and weigh, and prevents potential self-alkylation of the tertiary amine.

-

Procedure:

-

Dissolve the purified 3-(Bromomethyl)-1-ethylpyrrolidine free base (1.0 eq) in anhydrous diethyl ether (10 volumes).

-

Cool the solution to 0°C.

-

Slowly add a solution of hydrogen bromide in diethyl ether (1.1 eq, e.g., 2.0 M) dropwise with vigorous stirring.

-

A precipitate will form immediately. Continue stirring at 0°C for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrobromide salt.

-

PART 3: Core Application in Synthetic & Medicinal Chemistry

The primary utility of this compound is as an electrophilic building block. It is designed to introduce the "(1-ethylpyrrolidin-3-yl)methyl" moiety into a target molecule. This is a common strategy in drug discovery to append a basic, nitrogen-containing group that can improve solubility, modulate pKa, and form key interactions with biological targets.

Workflow: O-Alkylation of a Phenolic Substrate

A classic application for this reagent is the Williamson ether synthesis, specifically the alkylation of a phenol.

Caption: Workflow for phenol alkylation using the title reagent.

Self-Validating Protocol: Synthesis of a Hypothetical Phenolic Ether

-

Rationale: This protocol describes a standard O-alkylation. The choice of a moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions.[5] Acetone is a common polar aprotic solvent for this transformation. The reaction is heated to reflux to provide the necessary activation energy for the Sₙ2 reaction.

-

Procedure:

-

System Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the phenolic starting material (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (20 volumes).

-

Causality: Using excess K₂CO₃ ensures complete deprotonation of the phenol and also neutralizes the HBr released from the hydrobromide salt, driving the reaction to completion.

-

-

Reagent Addition: Add this compound (1.2 eq) to the suspension.

-

Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phenolic starting material.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-18 hours.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the disappearance of the phenol and the appearance of the less polar ether product.

-

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

-

PART 4: Conclusion for the Drug Development Professional

This compound is more than a simple chemical; it is a strategic tool for molecular design. The pyrrolidine scaffold it provides is a proven component in a wide range of biologically active compounds, including agents targeting the central nervous system, inflammation, and infectious diseases.[6] By incorporating this moiety, researchers can:

-

Introduce a Basic Center: The tertiary amine (pKa typically ~9-10) can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation.

-

Increase 3D Complexity: Moving away from "flatland" aromatic structures, the non-planar pyrrolidine ring can improve binding affinity by accessing deeper or more complex pockets in a protein target.[1][2]

-

Modulate Lipophilicity: The ethylpyrrolidine group adds a defined lipophilic and polar component, allowing for fine-tuning of a molecule's overall LogP for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Understanding the properties, synthesis, and reactivity of key building blocks like this compound is fundamental to the efficient design and execution of discovery campaigns aimed at developing the next generation of therapeutics.

References

-

Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. Available at: [Link]

-

Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]

-

Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

-

Toumi, A.F., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. Available at: [Link]

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

An In-Depth Technical Guide to the Solubility Determination of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solubility of 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS No. 1390655-09-0), a heterocyclic building block relevant to pharmaceutical synthesis and drug discovery. Recognizing the limited availability of public solubility data for this specific compound, this document emphasizes robust, validated methodology over pre-existing datasets.[1] It is designed for researchers, chemists, and drug development professionals, offering a first-principles approach to generating reliable solubility profiles. The guide details the gold-standard Shake-Flask method for thermodynamic solubility, outlines a systematic process for developing a quantitative High-Performance Liquid Chromatography (HPLC) analytical method, and discusses critical factors influencing solubility. All protocols are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure data is accurate and reproducible.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrrolidine, a structural motif found in numerous biologically active molecules.[2][3] The pyrrolidine scaffold can enhance aqueous solubility and influence other physicochemical properties crucial for a compound's pharmacokinetic profile.[4] As a brominated hydrobromide salt, this compound presents unique characteristics that necessitate empirical solubility determination.

Foundational Concepts in Solubility

A compound's solubility is governed by a variety of factors, including its intrinsic properties and the external environment.[7] Key considerations include:

-

pH: As a hydrobromide salt of a tertiary amine, the compound's ionization state is highly pH-dependent. The pyrrolidine nitrogen is basic, and its protonation state will significantly affect its interaction with polar solvents like water.[6][8]

-

Temperature: Most solid dissolutions are endothermic, meaning solubility tends to increase with temperature.[6] All experiments should be conducted at a controlled temperature, typically 37±1°C for biological relevance.[9][10][11]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent must be matched with the solute to achieve significant solubility.[8]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[12] Characterizing the solid form of the test article is a critical, though often overlooked, step.

This guide focuses on determining thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate true solubility due to the formation of supersaturated solutions.[13][14] The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility.[14][15][16][17]

Experimental Design: A Validated Approach

Generating a reliable solubility profile requires a multi-stage process encompassing protocol selection, analytical method development, and rigorous execution.

Part A: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is designed to meet standards outlined by major regulatory bodies like the International Council for Harmonisation (ICH).[9][11]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Core Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient period to reach equilibrium.[14] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Solvent Selection:

-

Rationale: The choice of solvents should reflect the intended application. For drug development, aqueous buffers are critical.

-

Aqueous Media: Prepare a minimum of three buffers covering the physiological pH range: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[9][10][11] Use pharmacopoeial buffer recipes.[17]

-

Organic Media: Select a panel of common laboratory solvents with varying polarities (e.g., Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate).

-

-

Sample Preparation:

-

Rationale: Adding a clear excess of solid is crucial to ensure saturation is achieved and maintained.[14]

-

Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1-2 mL) of the chosen solvent.[14] Prepare each condition in triplicate to ensure statistical validity.[9][16]

-

-

Equilibration:

-

Rationale: Sufficient time and consistent agitation are required for the system to reach a true thermodynamic equilibrium.

-

Seal the vials securely.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (37 ± 1°C for aqueous media, 25°C for organic).[16][17]

-

Agitate for a minimum of 24 hours.[13][15] A preliminary time-to-equilibrium study can be run to confirm this duration is sufficient.

-

-

Phase Separation:

-

Rationale: Undissolved solid particles must be completely removed, as they will artificially inflate the measured concentration and lead to erroneous results.

-

After incubation, allow the vials to stand briefly for heavy particles to settle.

-

Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) into a clean analysis vial.

-

-

Sample Analysis:

-

Rationale: The concentration of the dissolved compound in the filtrate must be accurately measured using a validated analytical technique.

-

Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the analytical method (see Part B).

-

Analyze the samples using the validated HPLC method.

-

Part B: Quantitative Analysis via HPLC Method Development

Objective: To develop a simple, robust, and accurate Reverse-Phase HPLC (RP-HPLC) method for quantifying this compound.

Core Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[18] For quantification, a detector measures the analyte's response (e.g., UV absorbance), which is proportional to its concentration.

Diagram of HPLC Method Development Logic:

Caption: Systematic workflow for HPLC method development and validation.

Step-by-Step Protocol:

-

Analyte Characterization & Initial Conditions:

-

UV Spectrum: Dissolve the compound in a suitable solvent (e.g., methanol/water) and run a UV-Vis scan (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). While the pyrrolidine ring itself lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is often feasible, though higher wavelengths provide greater selectivity if a chromophore is present.[19][20]

-

Column Selection: Start with a common, robust column. A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse of RP-HPLC and a suitable starting point.[20]

-

Mobile Phase Selection: A simple mobile phase of Acetonitrile (ACN) and water (with an acidic modifier) is a standard choice. The hydrobromide salt suggests the compound is cationic; adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases will improve peak shape by suppressing silanol interactions and ensuring consistent ionization.

-

Detector: Use a UV detector set at the determined λmax or a low wavelength like 210 nm if no distinct peak is observed.[20] A Photodiode Array (PDA) detector is highly recommended as it can confirm peak purity.[21]

-

-

Method Optimization:

-

Rationale: The goal is to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 2-10 minutes).

-

Gradient vs. Isocratic: Start with a fast gradient run (e.g., 5% to 95% ACN over 10 minutes) to determine the approximate elution conditions.[19][20] Based on this, an efficient isocratic method (constant mobile phase composition) can be developed for faster sample throughput.

-

Selectivity Tuning: Adjust the ratio of ACN to water. Increasing ACN will decrease the retention time, while decreasing it will increase retention.

-

System Tuning: Adjust the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to fine-tune peak shape and retention time.[22]

-

-

Method Validation:

-

Rationale: Validation ensures the method is fit for its intended purpose, providing reliable and accurate data.[18]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 6-8 points) and inject them to create a calibration curve. Plot the peak area versus concentration.

-

Linearity: The curve should demonstrate linearity with a correlation coefficient (R²) of >0.995.

-

Accuracy & Precision: Analyze samples of known concentration (quality controls) to ensure the measured values are close to the true values (accuracy) and that repeated measurements are consistent (precision).

-

Data Analysis and Reporting

Once the saturated filtrate samples are analyzed, the solubility can be calculated.

-

Concentration Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted filtrate sample.

-

Account for Dilution: Multiply the calculated concentration by the dilution factor to find the concentration in the original, undiluted filtrate. This value is the thermodynamic solubility.

-

Data Presentation: Summarize the results in a clear, structured table.

Table 1: Example Solubility Data Reporting Template for this compound

| Solvent/Medium | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Replicates (n) |

| 0.1 M HCl Buffer | 1.2 | 37 | Result | Result | 3 |

| Acetate Buffer | 4.5 | 37 | Result | Result | 3 |

| Phosphate Buffer | 6.8 | 37 | Result | Result | 3 |

| Deionized Water | ~5.5 | 25 | Result | Result | 3 |

| Methanol | N/A | 25 | Result | Result | 3 |

| Acetonitrile | N/A | 25 | Result | Result | 3 |

Note: The molecular weight of this compound is 273.01 g/mol .[23]

Safety and Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a brominated organic compound and should be handled with care.

-

Hazard Profile: Brominated organic compounds can be irritants and are reactive.[24] The hydrobromide salt indicates it is acidic. A full review of the Safety Data Sheet (SDS) is mandatory before beginning any work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[25][26]

-

Engineering Controls: All handling of the solid compound and preparation of solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[26]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Take care not to mix incompatible waste streams.

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for determining the solubility of this compound. While pre-existing data for this specific molecule is limited, the protocols detailed herein—from the gold-standard Shake-Flask method to the development of a robust HPLC analytical assay—empower researchers to generate high-quality, reliable, and defensible solubility profiles. By understanding the causality behind each experimental step and adhering to principles of analytical validation, scientists can produce the critical data needed to advance their research, whether in synthetic chemistry or the early stages of drug discovery.

References

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved from [Link]

-

Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. Retrieved from [Link]

-